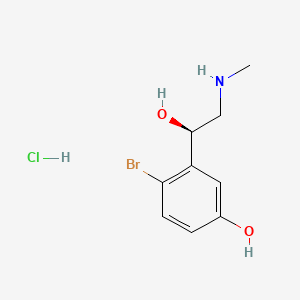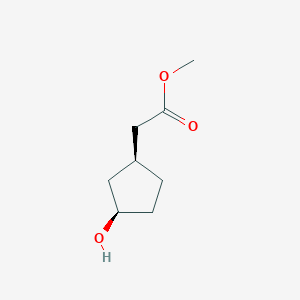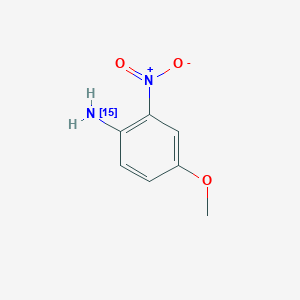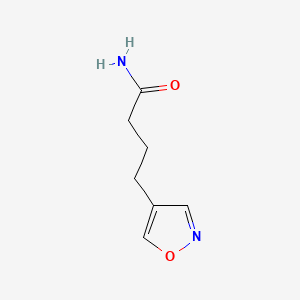
(R)-6-Bromo Phenylephrine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-6-Bromo Phenylephrine Hydrochloride” is a derivative of Phenylephrine, which is an adrenergic agent functioning as a β-receptor sympathomimetic drug . It is also known as neo-synephrine . The molecular formula is C9H14ClNO2 .
Synthesis Analysis
The synthesis of ®-Phenylephrine has been reported using a Polymer-supported Corey–Bakshi–Shibata (CBS) catalyst . This method is efficient and cost-effective. The reaction sequence starts from 3′-hydroxyacetophenone, which is a readily available starting material .
Molecular Structure Analysis
The molecular weight of ®-Phenylephrine Hydrochloride is 203.67 g/mol . The structure includes phenolic hydroxyl, alcohol hydroxyl, benzene ring, and imino group .
Chemical Reactions Analysis
The thermal decomposition process of ®-Phenylephrine Hydrochloride in nitrogen (N2) and air atmosphere has been studied . The decomposition process in N2 could be divided into three stages according to the breaking of the chemical bond .
Physical and Chemical Properties Analysis
The molecular formula of ®-Phenylephrine Hydrochloride is C9H14ClNO2 . The average mass is 203.666 Da and the monoisotopic mass is 203.071304 Da .
Scientific Research Applications
Analytical Method Development
A significant area of application for (R)-6-Bromo Phenylephrine Hydrochloride is in the development of analytical methods for its estimation in pharmaceutical formulations. Studies have described novel stability-indicating and analytical methods, including RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) techniques, for the quantification of Phenylephrine Hydrochloride and its combinations with other compounds in pharmaceutical dosage forms. These methods emphasize specificity, sensitivity, accuracy, and robustness, adhering to ICH guidelines for method validation. For example, Rohit et al. (2016) developed a specific RP-HPLC method for estimating Phenylephrine Hydrochloride and Bromhexine Hydrochloride in tablet form, emphasizing its suitability for routine analysis in quality control (Rohit et al., 2016).
Receptor Studies and Pharmacological Research
This compound also plays a role in pharmacological and receptor studies. Research on the human α2C-adrenoceptor using various functional assays demonstrates the importance of this compound in understanding receptor pharmacology and the signaling mechanisms underlying adrenergic receptor activation. These studies elucidate the agonist and antagonist affinities, potency, and efficacy values, providing insights into receptor reserve and signal amplification in cellular models (Umland et al., 2001).
Synthesis and Production
Research has also focused on the stereoselective synthesis of (R)-Phenylephrine, highlighting the applications of biocatalytic processes for producing enantiomerically pure compounds. Peng et al. (2014) identified a short-chain dehydrogenase/reductase from Serratia marcescens capable of converting precursors to (R)-Phenylephrine with high enantiomeric excess. This approach not only underscores the significance of this compound in synthetic chemistry but also illustrates the potential for efficient biotechnological production routes (Peng et al., 2014).
Solubility and Thermodynamic Studies
The solubility of this compound in various solvents and its thermodynamic properties have been the subject of detailed investigations. These studies are crucial for the development of pharmaceutical formulations and for understanding the physicochemical properties of the compound. Research in this area can inform the optimization of drug delivery systems and enhance the solubility of pharmacologically active compounds (Rajaei et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXUJKAFSLXMY-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=C(C=CC(=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)





